molecular formula C17H16FNO3 B14520814 4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid CAS No. 62665-83-2

4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid

Cat. No.: B14520814
CAS No.: 62665-83-2
M. Wt: 301.31 g/mol
InChI Key: QTGWPIVITBWXEI-UHFFFAOYSA-N
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Description

4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is a member of the quinomethanes family, which are characterized by their methylidenecyclohexadienone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.

Scientific Research Applications

4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with GABA receptors, influencing neurotransmission and exhibiting anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid is unique due to its specific combination of functional groups and its potential biological activities. The presence of the fluorine atom and the butanoic acid moiety contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

62665-83-2

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

4-[[(2-fluorophenyl)-(2-hydroxyphenyl)methylidene]amino]butanoic acid

InChI

InChI=1S/C17H16FNO3/c18-14-8-3-1-6-12(14)17(19-11-5-10-16(21)22)13-7-2-4-9-15(13)20/h1-4,6-9,20H,5,10-11H2,(H,21,22)

InChI Key

QTGWPIVITBWXEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=NCCCC(=O)O)C2=CC=CC=C2F)O

Origin of Product

United States

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